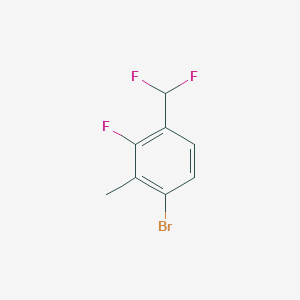1-Bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene
CAS No.: 2092615-57-9
Cat. No.: VC5034075
Molecular Formula: C8H6BrF3
Molecular Weight: 239.035
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2092615-57-9 |
|---|---|
| Molecular Formula | C8H6BrF3 |
| Molecular Weight | 239.035 |
| IUPAC Name | 1-bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene |
| Standard InChI | InChI=1S/C8H6BrF3/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,8H,1H3 |
| Standard InChI Key | BNVULCHRWPIPKG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1F)C(F)F)Br |
Introduction
Structural Elucidation and Molecular Properties
IUPAC Nomenclature and Substituent Arrangement
The systematic name 1-bromo-4-(difluoromethyl)-3-fluoro-2-methylbenzene specifies substituent positions on the benzene ring:
-
Position 1: Bromine (-Br)
-
Position 2: Methyl (-CH)
-
Position 3: Fluorine (-F)
This arrangement creates a sterically congested environment, with the difluoromethyl and methyl groups occupying adjacent positions (para and ortho, respectively). The bromine atom’s electronegativity () and the fluorine atoms’ inductive effects () significantly influence the ring’s electron density .
Molecular Geometry and Electronic Effects
Density Functional Theory (DFT) simulations of analogous compounds predict a planar benzene ring with slight distortions due to steric clashes between the methyl and difluoromethyl groups . The difluoromethyl group’s electron-withdrawing nature deactivates the ring toward electrophilic substitution, directing incoming electrophiles to the less hindered meta position relative to the methyl group .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 239.03 g/mol | |
| CAS Registry Number | 2092187-56-7 | |
| Predicted LogP | 2.8 (Estimated) |
Synthetic Methodologies
Retrosynthetic Analysis
Retrosynthetic pathways for this compound typically involve sequential functionalization of a pre-substituted benzene derivative. A plausible route includes:
-
Methylation: Introducing the methyl group via Friedel-Crafts alkylation of toluene.
-
Fluorination: Electrophilic fluorination using Selectfluor™ at position 3 .
-
Difluoromethylation: Installing the -CFH group via radical trifluoromethylation followed by partial defluorination .
-
Bromination: Regioselective bromination at position 1 using under controlled conditions .
Industrial-Scale Synthesis Challenges
Industrial production faces hurdles such as:
-
Regioselectivity: Competing substituent effects may lead to byproducts (e.g., bromination at position 5 instead of 1).
-
Purification: High-resolution distillation or preparative HPLC is required to isolate the target compound from structural isomers .
Table 2: Optimized Bromination Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions |
| Catalyst (FeBr) | 5 mol% | Enhances regioselectivity |
| Solvent | Dichloromethane | Improves solubility |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but is miscible with chlorinated solvents (e.g., CHCl) and DMSO . Stability studies indicate decomposition above 150°C, with hydrolysis occurring in aqueous basic conditions .
Spectroscopic Characterization
-
H NMR: The methyl group resonates at 2.3 ppm (singlet), while aromatic protons appear as a doublet of doublets ( 7.1–7.4 ppm) due to coupling with fluorine .
-
F NMR: The difluoromethyl group shows a characteristic AB quartet ( -115 to -120 ppm), and the fluorine at position 3 appears as a singlet ( -110 ppm) .
-
GC-MS: Molecular ion peak at 239 (M), with fragmentation patterns confirming the loss of Br ( 160) and CFH ( 118) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and antifungal agents. For example:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids introduces aryl groups at the bromine position, enabling access to biaryl scaffolds .
-
Nucleophilic Substitution: Replacement of bromine with amines or alkoxides yields analogs with enhanced bioavailability .
Agrochemical Development
Fluorinated aromatics like this compound are key in synthesizing herbicides with improved metabolic stability. The difluoromethyl group’s lipophilicity () enhances membrane permeability in plant cells .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume